molecular formula C8H9NO3 B1359301 5-Hydroxypyridine-2-carboxylic acid ethyl ester CAS No. 65275-12-9

5-Hydroxypyridine-2-carboxylic acid ethyl ester

Cat. No. B1359301
M. Wt: 167.16 g/mol
InChI Key: GYPZHDRIHBGYPZ-UHFFFAOYSA-N
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Patent
US08415379B2

Procedure details

To a stirred solution of 5-hydroxy-pyridine-2-carboxylic acid (1.25 g, 9.0 mmol) in ethanol (40 mL) was added concentrated sulfuric acid (3 mL, 56.3 mmol) and the resulting solution heated at reflux under an atmosphere of argon for 20 h. The solution was then cooled to 0° C. then sodium hydroxide (2 N, 55 mL) was added. Saturated aqueous sodium bicarbonate and 10% w/w citric acid solution were then added to bring the pH to 7 and the resulting solution concentrated to ˜70 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL) and the combined organic extracts dried, filtered and concentrated to afford the title compound (829 mg, 55%) as an off white solid. MS: m/e=168.3 [M+H]+.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[OH-].[Na+].C(=O)(O)[O-].[Na+].[C:23](O)(=O)[CH2:24]C(CC(O)=O)(C(O)=O)O>C(O)C>[CH2:23]([O:9][C:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][N:6]=1)=[O:10])[CH3:24] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of argon for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution concentrated to ˜70 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 829 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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